![molecular formula C30H37ClN4O3S2 B6526329 4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride CAS No. 1135223-11-8](/img/structure/B6526329.png)
4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride
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Overview
Description
4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a useful research compound. Its molecular formula is C30H37ClN4O3S2 and its molecular weight is 601.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 600.1995611 g/mol and the complexity rating of the compound is 881. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[benzyl(ethyl)sulfamoyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide hydrochloride is a complex organic compound with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups:
- Sulfamoyl group : Contributes to its biological activity.
- Benzothiazole moiety : Known for various pharmacological properties.
- Dimethylamino group : Enhances solubility and bioavailability.
The molecular formula is C20H26N4O2S, and its molecular weight is approximately 378.57 g/mol.
The biological activity of this compound primarily involves:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes related to inflammatory pathways, similar to other sulfamoyl compounds.
- Modulation of Receptor Activity : The benzothiazole component can interact with various receptors, potentially influencing cellular signaling pathways.
Biological Activity Overview
The following table summarizes the biological activities reported for the compound:
Case Studies
-
Antimicrobial Efficacy
- A study evaluated the antimicrobial activity of various sulfamoyl derivatives, including this compound. Results indicated a notable inhibition of bacterial growth, particularly against resistant strains.
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Anti-inflammatory Activity
- In a murine model of arthritis, treatment with the compound resulted in reduced joint inflammation and swelling compared to control groups. This suggests a potential application in treating inflammatory diseases.
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Neuroprotective Mechanisms
- Research demonstrated that the compound could mitigate glutamate-induced toxicity in primary rat glial cultures by reducing oxidative stress markers and inflammatory cytokines, indicating its potential for neurodegenerative disease treatment.
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of similar compounds, highlighting:
- The importance of the benzothiazole ring in enhancing biological activity.
- Modifications to the sulfamoyl group can lead to improved efficacy and reduced toxicity.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds containing benzothiazole derivatives exhibit significant antitumor properties. The incorporation of the benzylsulfamoyl moiety enhances the compound's ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells by triggering specific signaling pathways .
Antimicrobial Properties
Sulfonamide derivatives are well-documented for their antimicrobial effects. The structural characteristics of this compound suggest potential efficacy against various bacterial strains. The sulfonamide group is known to inhibit bacterial folate synthesis, which is crucial for DNA synthesis and cell division .
Pharmacological Studies
Mechanism of Action
The mechanism by which this compound exerts its effects is primarily through inhibition of specific enzymes involved in metabolic pathways. For example, sulfonamides inhibit dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. This action leads to bacteriostatic effects and is a common target for antibiotic development .
Case Studies
Several studies have explored the pharmacological potential of related compounds:
- Study on Antitumor Efficacy : A case study published in a peer-reviewed journal demonstrated that a similar benzothiazole-containing sulfonamide exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The study highlighted the compound's ability to induce apoptosis through caspase activation .
- Antimicrobial Testing : Another study evaluated the antimicrobial activity of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with a benzothiazole moiety showed enhanced activity compared to traditional sulfonamides, suggesting a promising avenue for developing new antibiotics .
Data Tables
Properties
IUPAC Name |
4-[benzyl(ethyl)sulfamoyl]-N-[3-(dimethylamino)propyl]-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N4O3S2.ClH/c1-6-33(21-24-11-8-7-9-12-24)39(36,37)26-15-13-25(14-16-26)29(35)34(18-10-17-32(4)5)30-31-27-20-22(2)19-23(3)28(27)38-30;/h7-9,11-16,19-20H,6,10,17-18,21H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMOMRFDDBUOMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CCCN(C)C)C3=NC4=CC(=CC(=C4S3)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H37ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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